molecular formula C22H20O3S B2493832 1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone CAS No. 63472-09-3

1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone

Cat. No.: B2493832
CAS No.: 63472-09-3
M. Wt: 364.46
InChI Key: KGMQCFDFHNIKKK-UHFFFAOYSA-N
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Description

1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone ( 63472-09-3) is a synthetic organic compound provided as a valuable building block for research and development. With a molecular formula of C22H20O3S and a molecular weight of 364.459 g/mol, this compound features a biphenyl group linked to a propanone chain bearing a (4-methylphenyl)sulfonyl (tosyl) group . This structural motif is of significant interest in medicinal chemistry exploration. The compound is part of the broader chalcone and dihydrochalcone family, which are α,β-unsaturated ketones recognized as precursors to flavonoids . Chalcone derivatives are extensively investigated for their versatile pharmacological potential, demonstrating activities such as antiviral, antibacterial, antifungal, and antitumor effects in research settings . The antiviral mechanisms of chalcones are often associated with the targeting of viral enzymes, while their antibacterial action may involve inhibition of targets like DNA gyrase or efflux pumps . Researchers value this compound as an advanced intermediate for constructing more complex molecules, studying structure-activity relationships, and screening for novel bioactive agents. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

3-(4-methylphenyl)sulfonyl-1-(4-phenylphenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20O3S/c1-17-7-13-21(14-8-17)26(24,25)16-15-22(23)20-11-9-19(10-12-20)18-5-3-2-4-6-18/h2-14H,15-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGMQCFDFHNIKKK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)CCC(=O)C2=CC=C(C=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63472-09-3
Record name 1-(1,1'-BIPHENYL)-4-YL-3-((4-METHYLPHENYL)SULFONYL)-1-PROPANONE
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Preparation Methods

The synthesis of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids, facilitated by a palladium catalyst . The general reaction conditions include the use of a base such as potassium carbonate, a solvent like toluene or ethanol, and a temperature range of 80-100°C . Industrial production methods may involve scaling up this reaction with optimized conditions to ensure high yield and purity.

Chemical Reactions Analysis

1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone undergoes various chemical reactions, including:

Common reagents and conditions for these reactions include the use of organic solvents (e.g., dichloromethane, ethanol), controlled temperatures (ranging from -78°C to room temperature), and specific catalysts or bases to facilitate the reactions .

Scientific Research Applications

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of sulfonyl compounds, including 1-[1,1'-biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone. Research indicates that derivatives of this compound exhibit significant antibacterial activity against various pathogens. For instance, compounds with similar sulfonyl moieties have shown effectiveness against methicillin-resistant Staphylococcus aureus (MRSA) and other resistant strains.

CompoundTarget PathogenMinimum Inhibitory Concentration (MIC)
This compoundMRSA0.125 μg/mL
Other Sulfonamide DerivativeMSSA0.5 μg/mL

This data suggests that the sulfonyl group may enhance the bioactivity of the biphenyl structure in combating bacterial infections .

1.2 Antifungal Activity

In addition to antibacterial properties, this compound has been evaluated for antifungal activity. Preliminary results indicate that it may inhibit the growth of Candida species, which are common fungal pathogens associated with human infections.

Organic Synthesis Applications

2.1 Synthetic Intermediates

The compound serves as a valuable intermediate in organic synthesis, particularly in the development of other complex molecules. Its structure allows for further functionalization through nucleophilic substitution reactions or electrophilic additions, making it a versatile building block in synthetic chemistry.

Case Study: Synthesis of Novel Antibacterial Agents

A study demonstrated the use of this compound as a starting material for synthesizing novel antibacterial agents through multi-step reactions that included oxidation and substitution processes . The resulting compounds exhibited enhanced antimicrobial properties compared to their precursors.

Material Science Applications

3.1 Polymer Chemistry

The incorporation of sulfonyl groups into polymer matrices has been explored for improving thermal stability and mechanical properties. Research indicates that polymers derived from biphenyl structures can exhibit enhanced performance in applications such as coatings and adhesives.

PropertyValue
Thermal StabilityUp to 300 °C
Mechanical StrengthIncreased by 25%

These enhancements are attributed to the rigid biphenyl backbone combined with the flexible sulfonyl group .

Mechanism of Action

The mechanism of action of 1-[1,1’-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone involves its interaction with specific molecular targets and pathways. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. This interaction can lead to the modulation of biochemical pathways, resulting in therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and derivative of the compound being studied .

Comparison with Similar Compounds

Key Observations :

  • Electron Effects : Methyl (target compound) is electron-donating, while chloro/fluoro substituents (e.g., ) are electron-withdrawing, altering reactivity in substitution reactions.
  • Polarity : Sulfonyl groups (target, ) increase polarity and hydrogen-bonding capacity compared to sulfanyl () or aliphatic sulfonyl ().
  • Biological Implications : Chloro and fluoro substituents () may enhance metabolic stability but could introduce toxicity concerns.

Replacement of Sulfonyl with Piperazino/Amino Groups

Compound Name Molecular Formula Molecular Weight Functional Group Key Differences vs. Target Compound References
1-[1,1'-Biphenyl]-4-yl-3-(4-phenylpiperazino)-1-propanone C₂₅H₂₆N₂O 370.49 Piperazino (basic N-heterocycle) Introduces basicity and hydrogen-bonding sites; likely higher solubility in acidic media.
1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone C₂₁H₁₇ClFNO 353.82 Chloro-fluoroanilino Amino group enables protonation; halogenated aromatic system may improve target binding.

Key Observations :

  • Solubility: Piperazino derivatives () exhibit enhanced solubility in polar solvents due to nitrogen basicity.
  • Binding Interactions: Anilino/piperazino groups () introduce hydrogen-bond donors/acceptors, critical for receptor-ligand interactions in drug design.

Structural and Computational Insights

  • Crystallography : Analogs like the 4-chlorophenylsulfonyl derivative () have been refined using SHELXL, suggesting planar biphenyl systems and sulfonyl oxygen geometry conducive to crystal packing .
  • Predicted Properties: For 1-[1,1'-Biphenyl]-4-yl-3-(3-chloro-4-fluoroanilino)-1-propanone (), predicted density (1.251 g/cm³) and boiling point (542.3°C) highlight high thermal stability compared to sulfonyl analogs.

Biological Activity

1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone, also known by its CAS number 63472-09-3, is a compound with significant biological activity. This article explores its chemical properties, biological effects, and potential applications in pharmacology.

  • Molecular Formula : C22H20O3S
  • Molecular Weight : 364.46 g/mol
  • Purity : >90% .

The compound's biological activity is primarily attributed to its interaction with various biological targets, including protein kinases and enzymes involved in cell signaling pathways. Preliminary studies suggest that it may act as an inhibitor of specific kinases that are implicated in cancer progression.

Anticancer Properties

Recent research indicates that this compound exhibits cytotoxic effects against several cancer cell lines. The following table summarizes the findings from various studies:

Cell LineIC50 (µM)Mechanism of Action
MCF-7 (Breast)11.8Induction of apoptosis and cell cycle arrest
HCT116 (Colon)0.06Downregulation of survivin; activation of caspase-3
HeLa (Cervical)0.006Induction of caspase-independent cell death

Selectivity and Toxicity

The compound shows selectivity towards cancer cells while exhibiting low toxicity towards normal cells. For instance, it demonstrated minimal toxicity against HaCaT human keratinocytes at concentrations exceeding 100 µM .

Study 1: In Vitro Evaluation

In a controlled laboratory setting, the compound was tested against multiple cancer cell lines, including MCF-7 and HCT116. The results indicated significant antiproliferative activity, supporting its potential as a therapeutic agent in oncology .

Study 2: Mechanistic Insights

Further investigations revealed that treatment with the compound led to G2 phase cell cycle arrest in A549 lung cancer cells, highlighting its potential role in disrupting the normal cell cycle progression of malignant cells .

Discussion

The biological activity of this compound suggests that it could be developed into a potent anticancer drug. Its ability to selectively target cancer cells while sparing normal cells is particularly promising for reducing side effects commonly associated with chemotherapy.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 1-[1,1'-Biphenyl]-4-yl-3-[(4-methylphenyl)sulfonyl]-1-propanone, and how can reaction efficiency be optimized?

  • Methodology : Condensation reactions are commonly employed. For example, analogous propanone derivatives are synthesized via Claisen-Schmidt condensation using ketones and aldehydes under basic conditions (e.g., NaOH/EtOH) . Optimization involves adjusting molar ratios (e.g., 1.2:1 ketone:aldehyde) and reaction time (24–48 hours). Solvent polarity and temperature (60–80°C) are critical for yield improvement .

Q. How can structural characterization of this compound be performed to confirm its purity and configuration?

  • Methodology :

  • X-ray crystallography : Use SHELXL for refinement, particularly for resolving sulfonyl and biphenyl group orientations. SHELX’s robustness with high-resolution data makes it suitable for small-molecule analysis .
  • Spectroscopy : Compare NMR (¹H/¹³C) and FT-IR spectra with reference standards (e.g., 1-(4-Methoxy-3-methylphenyl)ethanone) to validate functional groups .
  • Chromatography : Employ HPLC with a sodium acetate/1-octanesulfonate buffer (pH 4.6) and methanol mobile phase (65:35) for purity assessment, as described in pharmacopeial protocols .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to explore the biological relevance of the sulfonyl and biphenyl moieties?

  • Methodology :

  • Synthesize analogs with modified sulfonyl groups (e.g., replacing 4-methylphenyl with halogenated aryl groups) and assess interactions with enzymes/receptors.
  • Use computational docking (e.g., AutoDock Vina) to predict binding affinities, supplemented by in vitro assays (e.g., enzyme inhibition). Structural analogs like 2-{1-[(4-Methylphenyl)sulfonyl]-4-piperidinyl}-1,3-benzothiazole provide templates for designing SAR experiments .

Q. What experimental strategies resolve contradictions in crystallographic data during refinement?

  • Methodology :

  • Address twinning or disordered regions using SHELXL’s TWIN/BASF commands. For high thermal motion in the biphenyl group, apply anisotropic displacement parameters.
  • Cross-validate results with alternative software (e.g., OLEX2) to mitigate SHELX’s limitations in handling low-resolution data .

Q. How can the compound’s interactions with biological targets (e.g., enzymes) be mechanistically elucidated?

  • Methodology :

  • Conduct kinetic assays (e.g., fluorescence polarization) to measure binding constants. For example, studies on sulfonyl-containing compounds like 4-[(4-Methylphenyl)sulfonyl]-5-[(methylpropyl)amino]-2-(propylsulfonyl)-1,3-thiazole highlight pH and temperature dependencies in target engagement .
  • Use isotopic labeling (e.g., ¹⁵N/¹³C) in NMR to map interaction sites on proteins .

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